N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Overview
Description
N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a benzothiazole ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The adamantane moiety is then attached through a series of coupling reactions, often utilizing Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties could be explored for the treatment of various diseases.
Industry: Its stability and reactivity make it useful for the development of new materials and catalysts
Mechanism of Action
The mechanism by which N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the benzothiazole ring may facilitate interactions with nucleic acids or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound, used as a nonsteroidal anti-inflammatory drug.
Trifluralin: An agrochemical with a trifluoromethyl group, used as a herbicide
Uniqueness
What sets N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide apart is the combination of its structural elements. The presence of both a benzothiazole ring and an adamantane moiety, along with the trifluoromethyl group, gives it unique chemical and physical properties that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2OS2/c22-21(23,24)15-1-2-17-16(8-15)26-19(29-17)28-4-3-25-18(27)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-2,8,12-14H,3-7,9-11H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVDEQFTNUUQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=NC5=C(S4)C=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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